molecular formula C3H7BrO2 B154001 (S)-3-Bromopropane-1,2-diol CAS No. 137490-63-2

(S)-3-Bromopropane-1,2-diol

Cat. No. B154001
CAS RN: 137490-63-2
M. Wt: 154.99 g/mol
InChI Key: SIBFQOUHOCRXDL-GSVOUGTGSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Hematopoietic and Reproductive Hazards

A study investigated the effects of solvents containing 2-bromopropane, a compound related to (S)-3-Bromopropane-1,2-diol, on Korean electronic workers. It was found that female workers exposed to these solvents experienced secondary amenorrhea, and male workers showed reduced sperm motility, highlighting significant reproductive and hematopoietic hazards (Kim et al., 1996).

Neurotoxicity in Rats

Research has shown that 1-bromopropane, a similar compound to (S)-3-Bromopropane-1,2-diol, caused dose-dependent biochemical changes in the central nervous system of rats. This included a decrease in neuron-specific gamma-enolase and changes in proteins containing sulfhydryl bases, which could indicate underlying neurotoxic mechanisms (Wang et al., 2003).

Neuro-Reproductive Toxicities of Bromopropanes

A study comparing 1-bromopropane and 2-bromopropane, both structurally related to (S)-3-Bromopropane-1,2-diol, found distinct toxic effects. 1-bromopropane was identified as a potent neurotoxic compound, showing different reproductive toxicities compared to 2-bromopropane (Ichihara, 2005).

Dermatological and Cosmetic Preparations

Bronopol, chemically known as 2-Nitro-2-bromopropan-1,3-diol, which is structurally similar to (S)-3-Bromopropane-1,2-diol, is used in dermatological and cosmetic preparations. It acts as a preservative with a broad antimicrobial spectrum but requires careful consideration regarding its potential photodynamic or photoallergic properties (Raab, 2004).

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of 2-bromopropane, related to (S)-3-Bromopropane-1,2-diol, was reviewed by the National Toxicology Program. This study highlighted the importance of evaluating the adverse effects on reproduction caused by such compounds (Boekelheide et al., 2004).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

(2S)-3-bromopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBFQOUHOCRXDL-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CBr)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Bromopropane-1,2-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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